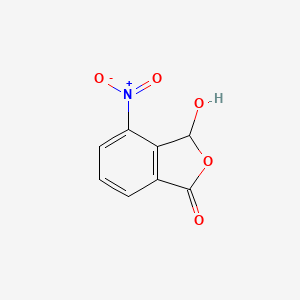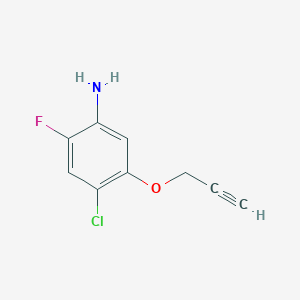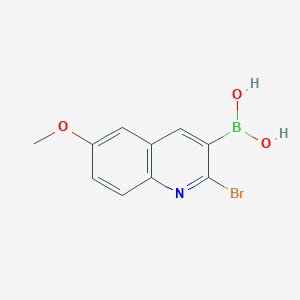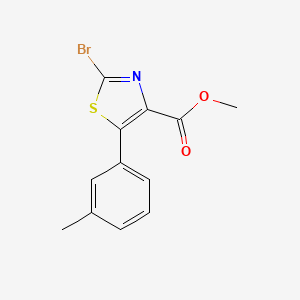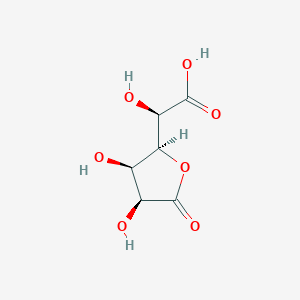
D-glucaro-6,3-lactone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-glucaro-6,3-lactone is a lactone derivative of D-glucaric acid, a naturally occurring compound found in various fruits and vegetables It is a cyclic ester formed by the intramolecular esterification of D-glucaric acid
準備方法
Synthetic Routes and Reaction Conditions: D-glucaro-6,3-lactone can be synthesized from D-glucaric acid through a lactonization process. The process involves the acidification of D-glucaric acid, which leads to the formation of this compound along with other lactones such as D-glucaro-1,4-lactone and D-glucaro-1,4:6,3-dilactone . The reaction typically requires a mineral acid such as sulfuric acid and is carried out in an aqueous solution .
Industrial Production Methods: In industrial settings, this compound is produced by acidifying a solution of D-glucaric acid salts, such as calcium D-glucarate, in the presence of acetone and water. The mixture is then allowed to rise to a specific temperature range and stirred. The resulting crude mixture is filtered, and the filtrate is concentrated under vacuum pressure to obtain this compound .
化学反応の分析
Types of Reactions: D-glucaro-6,3-lactone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form D-glucaric acid.
Reduction: It can be reduced to form D-glucuronic acid derivatives.
Substitution: It can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various reagents, including alkyl halides and acyl chlorides, can be used under appropriate conditions.
Major Products:
Oxidation: D-glucaric acid.
Reduction: D-glucuronic acid derivatives.
Substitution: Various substituted lactone derivatives.
科学的研究の応用
D-glucaro-6,3-lactone has several scientific research applications:
作用機序
D-glucaro-6,3-lactone exerts its effects through various mechanisms:
Antioxidative Properties: It acts as an antioxidant by inhibiting the formation of reactive oxygen species and reducing oxidative stress.
Enzyme Inhibition: It inhibits β-glucuronidase, which plays a role in the metabolism of glucuronic acid.
Molecular Targets and Pathways: It targets enzymes involved in oxidative stress and inflammation pathways, thereby exerting its antioxidative and anti-inflammatory effects.
類似化合物との比較
D-glucaro-1,4-lactone: Another lactone derivative of D-glucaric acid with similar antioxidative properties.
D-glucaro-1,46,3-dilactone:
D-glucurono-6,3-lactone: A glucuronic acid derivative with similar chemical properties.
Uniqueness: D-glucaro-6,3-lactone is unique due to its specific lactone structure, which imparts distinct chemical and biological properties. Its ability to inhibit β-glucuronidase and its potential antioxidative effects make it a valuable compound for various applications in research and industry.
特性
CAS番号 |
2782-04-9 |
|---|---|
分子式 |
C6H8O7 |
分子量 |
192.12 g/mol |
IUPAC名 |
(2S)-2-[(2S,3R,4S)-3,4-dihydroxy-5-oxooxolan-2-yl]-2-hydroxyacetic acid |
InChI |
InChI=1S/C6H8O7/c7-1-2(8)6(12)13-4(1)3(9)5(10)11/h1-4,7-9H,(H,10,11)/t1-,2+,3+,4+/m1/s1 |
InChIキー |
XECPAIJNBXCOBO-HTVIOJJOSA-N |
異性体SMILES |
[C@H]1([C@@H](C(=O)O[C@@H]1[C@@H](C(=O)O)O)O)O |
正規SMILES |
C1(C(C(=O)OC1C(C(=O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


